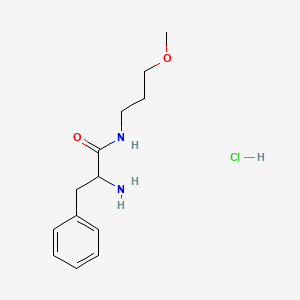

2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide hydrochloride

Description

Structural and Chemical Characterization of 2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide Hydrochloride

The comprehensive structural analysis of this compound reveals a complex molecular architecture that incorporates multiple functional groups within a single chemical framework. The compound represents a sophisticated example of organic salt formation where the parent amine undergoes protonation to create an ionic species with enhanced physical and chemical properties. Understanding the structural characteristics of this compound requires detailed examination of its molecular components, stereochemical features, and the mechanisms governing its salt formation.

The significance of this compound lies in its structural relationship to naturally occurring amino acids, particularly phenylalanine derivatives, while incorporating synthetic modifications that alter its pharmacological and chemical behavior. The presence of the methoxypropyl substituent introduces additional complexity to the molecular structure, creating opportunities for specific intermolecular interactions and influencing the compound's overall physicochemical profile.

Molecular Structure and Functional Groups

The molecular architecture of this compound demonstrates sophisticated structural organization incorporating multiple distinct functional domains. The compound's free base form possesses molecular formula C₁₃H₂₀N₂O₂, which upon hydrochloride salt formation becomes C₁₃H₂₁ClN₂O₂ with corresponding molecular weight increase to 272.77 grams per mole. This transformation reflects the addition of hydrochloric acid to the basic nitrogen center, creating an ionic compound with altered physical properties.

The structural framework encompasses several key functional groups that define the compound's chemical behavior. The primary amino group located at the alpha position provides basicity and reactivity characteristic of amino acid derivatives. The amide functional group connects the core structure to the methoxypropyl substituent, creating a site for hydrogen bonding and influencing the compound's conformational preferences. The phenyl ring system contributes aromatic character and provides opportunities for pi-pi stacking interactions with other aromatic systems.

Research data indicates that the compound exhibits specific hydrogen bonding characteristics with 2 hydrogen bond donors and 3 hydrogen bond acceptors in its free base form, with an additional hydrogen bond donor present in the salt form due to the protonated amino group. These hydrogen bonding capabilities significantly influence the compound's interactions with biological systems and its crystallization behavior.

Core Structural Features

The core structural framework of this compound centers around an alpha-amino acid backbone modified with specific substituents that alter its chemical and physical properties. The central carbon atom carries both the amino group and the phenylmethyl substituent, creating a structural arrangement reminiscent of phenylalanine derivatives. This alpha-amino acid motif provides the fundamental scaffold upon which additional functional groups are positioned to create the final molecular architecture.

The phenyl ring represents a crucial structural element that contributes both to the compound's molecular stability and its potential for intermolecular interactions. Located at the beta position relative to the amino acid backbone, the phenyl group introduces aromatic character and increases the compound's hydrophobic character. The spatial orientation of this aromatic system influences the overall molecular conformation and affects the compound's ability to participate in aromatic stacking interactions with other molecules.

The amide linkage connecting the alpha-amino acid core to the methoxypropyl chain represents another essential structural feature. This amide bond demonstrates characteristic planar geometry due to resonance between the carbonyl oxygen and amide nitrogen, restricting rotation around the carbon-nitrogen bond. The amide functionality serves as both a hydrogen bond donor and acceptor, contributing to the compound's ability to form intermolecular associations in both solid and solution phases.

| Structural Component | Functional Group | Chemical Properties |

|---|---|---|

| Alpha-amino acid core | Primary amine | Basic, hydrogen bond donor |

| Phenyl substituent | Aromatic ring | Hydrophobic, pi-stacking capable |

| Amide linkage | Secondary amide | Hydrogen bonding, planar geometry |

| Methoxypropyl chain | Ether and alkyl | Flexible, hydrogen bond acceptor |

The methoxypropyl substituent introduces additional structural complexity through its flexible alkyl chain terminated with a methoxy group. This substituent provides the molecule with increased conformational flexibility while the terminal methoxy group serves as a hydrogen bond acceptor. The propyl spacer between the amide nitrogen and methoxy group allows for optimal positioning of the ether oxygen for potential intermolecular interactions.

Stereochemical Configuration

The stereochemical aspects of this compound center primarily around the alpha carbon bearing both the amino group and the phenylmethyl substituent. This carbon represents a chiral center due to the presence of four different substituents: the amino group, the carboxamide carbon, the phenylmethyl group, and the hydrogen atom. The stereochemical configuration at this center significantly influences the compound's three-dimensional structure and its interactions with chiral environments.

Research indicates that compounds of this structural class can exist as both R and S enantiomers, with each stereoisomer potentially exhibiting different biological and physicochemical properties. The stereochemical configuration affects the spatial arrangement of functional groups around the chiral center, influencing hydrogen bonding patterns and molecular recognition events. This stereochemical control becomes particularly important when considering the compound's potential interactions with chiral biological targets.

The determination of absolute stereochemical configuration requires sophisticated analytical techniques including nuclear magnetic resonance spectroscopy and X-ray crystallography. Circular dichroism spectroscopy can provide additional information about the stereochemical purity and absolute configuration of the compound. The stereochemical integrity of the compound must be maintained throughout synthesis and storage to ensure consistent chemical and biological properties.

| Stereochemical Feature | Configuration | Impact on Properties |

|---|---|---|

| Alpha carbon center | R or S | Chiral recognition, biological activity |

| Molecular conformation | Extended or folded | Intermolecular interactions |

| Functional group orientation | Spatial arrangement | Hydrogen bonding patterns |

The conformational flexibility of the methoxypropyl side chain adds another dimension to the stereochemical considerations. While this chain does not contain additional chiral centers, its conformational states can influence the overall molecular shape and the accessibility of functional groups for intermolecular interactions. Computational studies suggest that multiple conformational states are accessible at room temperature, with interconversion occurring on rapid timescales.

Hydrochloride Salt Formation Mechanisms

The formation of this compound occurs through a straightforward acid-base reaction between the parent amine compound and hydrochloric acid. This process represents a fundamental chemical transformation where the basic nitrogen atom of the primary amine group accepts a proton from hydrochloric acid, resulting in the formation of an ammonium ion paired with a chloride anion. The reaction proceeds according to classical acid-base principles with the amine acting as a Brønsted-Lowry base.

The mechanism involves the approach of hydrochloric acid to the lone pair of electrons on the nitrogen atom of the amino group. The nitrogen's lone pair attacks the hydrogen atom of hydrochloric acid, forming a new nitrogen-hydrogen bond while simultaneously breaking the hydrogen-chlorine bond. This results in the formation of a protonated ammonium ion carrying a positive charge, which is electrostatically balanced by the chloride anion. The overall reaction can be represented as: R-NH₂ + HCl → R-NH₃⁺Cl⁻.

The thermodynamics of this salt formation process strongly favor the ionic product due to the significant difference in basicity between the amine nitrogen and the chloride ion. The reaction is essentially quantitative under standard conditions, with the equilibrium lying far toward the salt formation. The enthalpy change associated with this protonation reaction is typically exothermic, reflecting the strong electrostatic interactions established in the ionic product.

| Reaction Parameter | Value/Description | Significance |

|---|---|---|

| Reaction type | Acid-base protonation | Fundamental mechanism |

| Product charge | Zwitterionic salt | Enhanced solubility |

| Equilibrium position | Strongly favors salt | Complete conversion |

| Thermodynamic character | Exothermic process | Thermodynamically favorable |

The kinetics of hydrochloride salt formation typically occur rapidly, with reaction completion achieved within minutes under appropriate conditions. The reaction rate depends on factors including temperature, concentration of reactants, and the presence of solvents or other species that might influence the protonation process. In aqueous or alcoholic media, the reaction proceeds through a solvated transition state where solvent molecules stabilize both the approaching acid and the developing ionic charges.

The physical consequences of salt formation extend beyond simple chemical transformation to include significant changes in crystallization behavior, solubility profiles, and thermal stability. The ionic character of the hydrochloride salt typically results in higher melting points compared to the parent amine, enhanced water solubility, and improved chemical stability during storage. These property changes make the hydrochloride salt form preferable for many research and industrial applications where stability and handling characteristics are important considerations.

Properties

IUPAC Name |

2-amino-N-(3-methoxypropyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-17-9-5-8-15-13(16)12(14)10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10,14H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCUEKALUTUYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- (S)-2-Amino-3-phenylpropanoic acid or its activated derivatives (e.g., acid chloride, ester, or activated ester)

- 3-Methoxypropylamine as the nucleophilic amine component

- Coupling reagents to facilitate amide bond formation (e.g., HBTU, EDC/HOBt, Boc anhydride)

Synthetic Routes

Amide Coupling via Activated Acid Chloride or Ester

- The carboxylic acid group of (S)-2-amino-3-phenylpropanoic acid is converted into an acid chloride or an activated ester intermediate.

- This intermediate is then reacted with 3-methoxypropylamine under controlled temperature (0–25 °C) in an inert atmosphere (e.g., nitrogen) to form the amide bond.

- The reaction is typically performed in anhydrous solvents such as dichloromethane or DMF.

- After reaction completion, the product is isolated and purified by crystallization or chromatography.

- The free amide is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or HCl in an organic solvent like ethyl acetate.

Direct Coupling Using Carbodiimide Reagents (EDC/HOBt or HBTU)

- The free acid of (S)-2-amino-3-phenylpropanoic acid is coupled directly to 3-methoxypropylamine using carbodiimide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-hydroxybenzotriazole) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- The reaction proceeds at mild temperatures (0–25 °C) in polar aprotic solvents like DMF or DMSO.

- This method avoids the need for pre-activation of the acid and provides good yields with minimal side reactions.

- The product is isolated and converted to the hydrochloride salt similarly as above.

Protection/Deprotection Strategy

- In cases where the amino group of the acid or amine requires protection to avoid side reactions, Boc (tert-butyloxycarbonyl) or other protecting groups may be employed.

- After amide bond formation, the protecting group is removed under acidic conditions (e.g., TFA in dichloromethane).

- The final compound is then isolated as the hydrochloride salt.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, DMF, DMSO | Anhydrous preferred for better yields |

| Temperature | 0–25 °C | Room temperature or slightly cooled |

| Reaction Time | 2–24 hours | Monitored by TLC or HPLC |

| Coupling Reagents | HBTU, EDC/HOBt, Boc anhydride | Choice depends on availability and scale |

| Molar Ratio | Acid:Amine = 1:1 to 1:1.2 | Slight excess of amine can drive reaction |

| Work-up | Extraction, crystallization, chromatography | Purification to remove impurities |

| Salt Formation | HCl gas or HCl in ethyl acetate | Yields hydrochloride salt for stability |

Research Findings and Yields

- The amide coupling reactions using HBTU or EDC/HOBt typically provide yields ranging from 70% to 90% for the formation of 2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide.

- Protection/deprotection steps may reduce overall yield but improve purity and selectivity.

- The hydrochloride salt form enhances the compound's solubility and stability, facilitating handling and storage.

Summary Table of Preparation Methods

| Method | Starting Materials | Coupling Reagents | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid Chloride Coupling | (S)-2-Amino-3-phenylpropanoic acid chloride + 3-methoxypropylamine | None (acid chloride reactive) | 0–25 °C, DCM, inert atmosphere | 75–85 | Requires acid chloride preparation |

| Carbodiimide Coupling (EDC/HOBt) | Free acid + 3-methoxypropylamine | EDC/HOBt or HBTU | 0–25 °C, DMF or DMSO | 80–90 | Mild conditions, no pre-activation |

| Boc Protection/Deprotection | Boc-protected acid or amine + coupling reagent | HBTU or EDC/HOBt | Room temp, acidic deprotection | 65–80 | Improves selectivity, adds steps |

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interaction with biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propyl Group

Key structural analogs differ in the substituent attached to the propylamine group, influencing physicochemical and biological properties:

Key Observations :

- Methoxy vs.

- Ethyl vs. Propyl Chains : The 2-methoxyethyl analog () has a shorter chain, reducing steric hindrance and possibly altering target binding kinetics.

- Dimethylamino Substituent: The dimethylamino group in introduces basicity, which may enhance membrane permeability in biological systems .

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural trends suggest:

- Methoxypropyl Group : May improve metabolic stability compared to chloropropyl analogs due to reduced electrophilicity .

- Aromatic vs. Heterocyclic Modifications : Compounds with fluorobenzo[d]thiazol groups () or indole rings () exhibit enhanced interactions with aromatic drug targets (e.g., kinases, GPCRs) .

Biological Activity

2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide hydrochloride is a chemical compound notable for its unique structural features, including an amine group, a phenyl moiety, and a methoxypropyl substituent. These characteristics suggest potential biological activities that merit thorough investigation.

- Molecular Formula : C13H18ClN2O

- Molecular Weight : 236.31 g/mol

- CAS Number : 1236256-48-6

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities:

- Cytotoxicity : Initial assessments suggest that this compound may possess cytotoxic properties against certain cancer cell lines. For example, studies involving related compounds have shown significant activity against breast cancer cell lines such as MDA-MB-231 and HT-29 .

- Mechanism of Action : The cytotoxic effects observed in related compounds are often attributed to mechanisms such as topoisomerase II inhibition, which is critical in cancer therapy. The compound's structure may enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells .

- Pharmacological Potential : The methoxy group in the compound enhances lipophilicity, which may improve its bioavailability and receptor interaction compared to other derivatives lacking this feature. This suggests potential applications in drug development, particularly in oncology.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound and related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 1236256-48-6 | Unique amine structure; methoxy group enhances lipophilicity |

| (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide | 712949 | Methyl substitution; potential chiral activity |

| 2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide | 1236263-49-2 | Ethoxy substitution; varying hydrophobicity |

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of amine-based compounds. For instance, a study highlighted the synthesis of a series of naphthoquinone derivatives that displayed potent cytotoxic effects against MDA-MB-231 cells, with IC50 values significantly lower than those of standard treatments like cisplatin . Although specific data for this compound is limited, its structural similarities to these active compounds suggest it may exhibit comparable biological activity.

Q & A

Q. How can researchers optimize the synthesis of 2-amino-N-(3-methoxypropyl)-3-phenylpropanamide hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves evaluating reaction solvents, coupling agents, and temperature. For example, using DMF as a solvent with dicyclohexylcarbodiimide (DCC) as a coupling agent at 0°C under nitrogen atmosphere achieved moderate yields (~40–61% in analogous reactions) . A comparative table of conditions is recommended:

| Solvent | Coupling Agent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | DCC | 0°C → RT | ~50 | ≥95% |

| DCM | DIC | 0°C → RT | ~40 | ≥90% |

Post-synthesis purification via vacuum filtration and ethyl acetate washes enhances purity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H/¹³C NMR for amine, amide, and aromatic protons) .

- HRMS : Validate molecular weight (e.g., observed vs. theoretical mass) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns (as demonstrated for structurally similar amides) .

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can solubility and stability be assessed for this compound in experimental buffers?

- Methodological Answer :

- Solubility Screening : Test in aqueous buffers (pH 4–9), DMSO, and ethanol via gravimetric analysis. For example, polar aprotic solvents like DMF enhance solubility due to the methoxypropyl group .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Store at 2–8°C in desiccated conditions to prevent hydrolysis .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ values for target enzymes (e.g., proteases or kinases) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled competitors) to determine Kᵢ values .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled amine precursors to track reaction pathways via NMR .

- Kinetic Studies : Monitor intermediate formation via stopped-flow spectroscopy under varying temperatures .

Q. What strategies separate enantiomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) mobile phase .

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

Q. How can protein-compound interactions be studied at the molecular level?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (kₒₙ/kₒff) .

- Co-crystallization : Soak crystals of the target protein with the compound and resolve structures via X-ray diffraction (e.g., 2.0 Å resolution) .

Q. What in vivo models assess pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent Models : Administer IV/PO doses (10–50 mg/kg) and measure plasma half-life via LC-MS/MS .

- Metabolic Profiling : Identify metabolites using hepatic microsomes and human CYP450 isoforms .

Contradictions and Considerations

- Synthesis Yields : reports variable yields (40–61%) depending on coupling agents, suggesting reagent-specific optimization is critical.

- Biological Activity : While highlights enzyme modulation, no direct toxicity data exists; preliminary MTT assays on cell lines are advised.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.